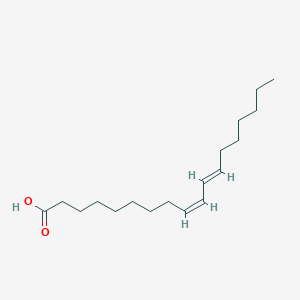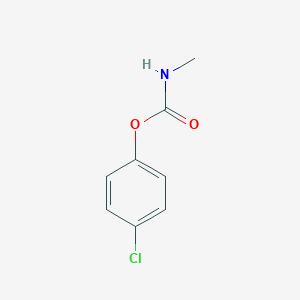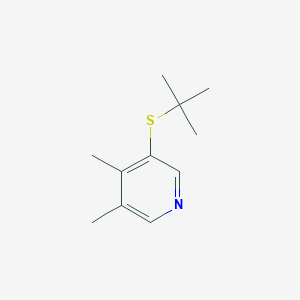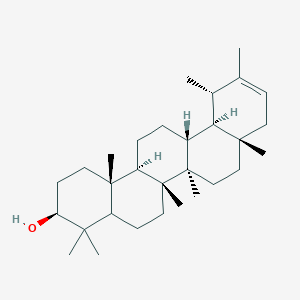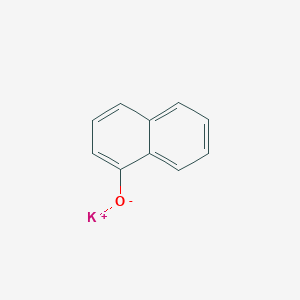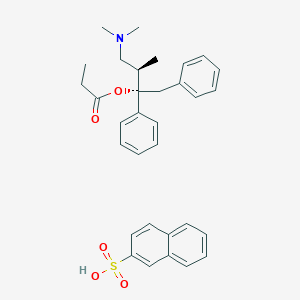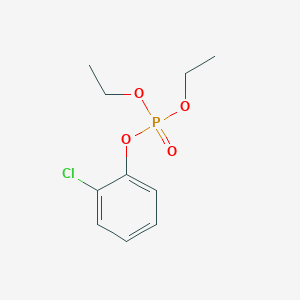
(6-(Brommethyl)pyridin-2-yl)methanol
Übersicht
Beschreibung
The compound (6-(Bromomethyl)pyridin-2-yl)methanol is a brominated pyridine derivative with a methanol functional group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied. These compounds often exhibit interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated pyridine derivatives typically involves the functionalization of pyridine rings. For instance, a Schiff base compound was synthesized by condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in a methanol solution, as described in one of the studies . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, where a low-temperature aryl bromide-to-alcohol conversion was a key step . These methods highlight the versatility of brominated pyridines in synthetic chemistry and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the Schiff base compound mentioned earlier was found to have a trans configuration around the C=N double bond, with the benzene and pyridine rings being nearly coplanar . Another compound, 2,6-bis(2-benzimidazolyl)pyridine methanol trisolvate, was described as essentially planar . These structural analyses provide insights into the conformation and geometry of such molecules, which are crucial for understanding their reactivity and interactions.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can be quite diverse. The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds exhibit antioxidant properties, with some being the most effective phenolic chain-breaking antioxidants reported . The presence of the bromomethyl group in such compounds can facilitate further chemical reactions, such as cross-coupling or nucleophilic substitution, leading to a wide array of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Vibrational spectroscopy studies, such as Infrared and Laser Raman, have been conducted to understand these properties better. For instance, the vibrational spectra and molecular polarizability of 2,6-pyridine di-methanol were reported, with vibrational assignments made based on related molecules . These studies are essential for predicting how these compounds will behave under different conditions and in various applications.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Verbindungen
Diese Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese neuer organischer Verbindungen dienen. Seine Brommethyl- und Hydroxymethylgruppen machen es zu einem vielseitigen Reagenz für verschiedene chemische Reaktionen .
Pharmazeutische Forschung
“(6-(Brommethyl)pyridin-2-yl)methanol” kann bei der Entwicklung neuer Arzneimittel eingesetzt werden. Beispielsweise wurden Derivate von Pyridin-2-ylmethanol auf ihr Potenzial als Antagonisten des transienten Rezeptorpotenzials Vanilloid 3 (TRPV3) untersucht, eines Proteins, das an bestimmten Schmerz- und Entzündungszuständen beteiligt ist .
Safety and Hazards
“(6-(Bromomethyl)pyridin-2-yl)methanol” is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
[6-(bromomethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYQZROGJLCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446816 | |
| Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40054-01-1 | |
| Record name | 6-(Bromomethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Bromomethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



